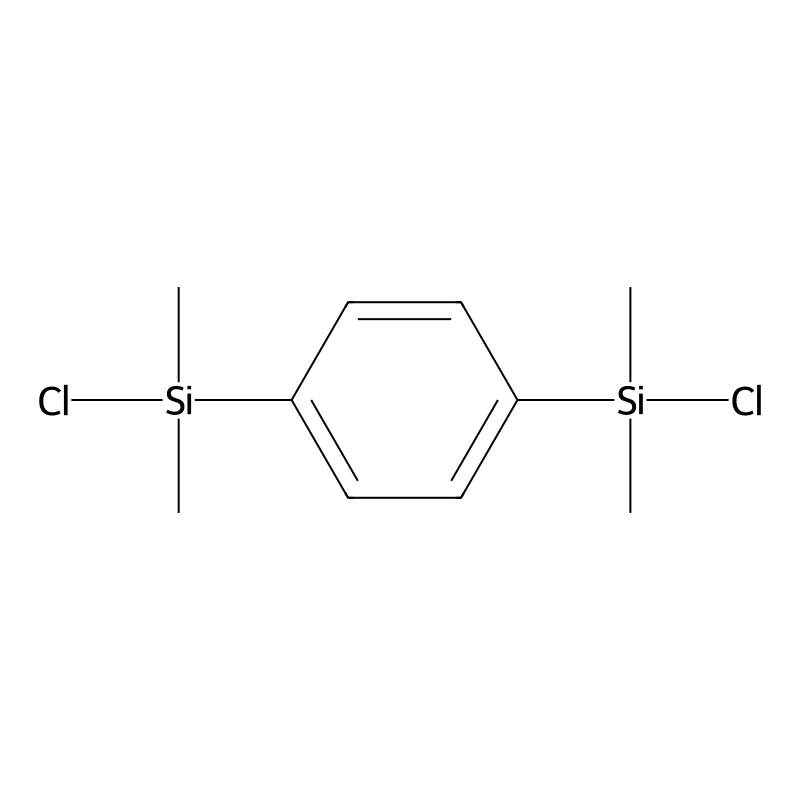

1,4-Bis(dimethylchlorosilyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Heterocyclic Compound Synthesis

Specific Scientific Field: Chemistry of Heterocyclic Compounds

Summary of the Application: The compound 1,4-Bis(dimethylchlorosilyl)benzene is used in the ammonolysis process to form heterocyclic compounds of low molecular weight .

Methods of Application or Experimental Procedures: The compound undergoes ammonolysis with ammonia . The main reaction product is the crystalline [CH3)2SiC6H4Si(CH3)2NH]4 .

Results or Outcomes: The crystalline [CH3)2SiC6H4Si(CH3)2NH]4, which is formed as a result of the reaction, polymerizes on heating, forming polymers possessing a relative viscosity of 0.15–0.4 .

Application in Organosilicon Compound Synthesis

Specific Scientific Field: Organosilicon Chemistry

Summary of the Application: 1,4-Bis(dimethylchlorosilyl)benzene is used in the synthesis of phenylene-containing organosilicon compounds .

Methods of Application or Experimental Procedures: The compound is condensed with sodium triphenylsilanolate to synthesize 1,4-bis[dimethyl(triphenylsiloxy)silyl]benzene .

Results or Outcomes: The synthesized 1,4-bis[dimethyl(triphenylsiloxy)silyl]benzene is a crystalline substance with a melting point of 237–238°, and it distills at 465–475° without decomposition .

1,4-Bis(dimethylchlorosilyl)benzene is an organosilicon compound characterized by its unique structure, which features two dimethylchlorosilyl groups attached to a benzene ring. Its molecular formula is C₁₀H₁₈Cl₂Si₂, and it has a molecular weight of 194.42 g/mol. The compound is notable for its applications in various fields, including materials science and organic synthesis due to its ability to form siloxane networks and its reactivity with other organic compounds .

1,4-Bis(dimethylsilyl)benzene itself likely does not have a specific mechanism of action in biological systems. However, the presence of the dimethylsilyl groups can make the molecule a useful precursor for the synthesis of other organosilicon compounds with specific functionalities. These functionalities can then determine the mechanism of action in biological systems [].

- Toxicity: Information not available. However, as with most organosilicon compounds, it is recommended to handle it with care and avoid inhalation or ingestion.

- Flammability: Information not available. However, organic solvents used with this compound may be flammable.

- Reactivity: May react with strong acids or bases. Keep away from moisture and air.

Additionally, it can undergo hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form siloxane polymers, which are useful in creating thermosetting materials with enhanced thermal stability .

Synthesis of 1,4-bis(dimethylchlorosilyl)benzene can be achieved through various methods:

- Direct Reaction with Chlorodimethylsilane: This method involves reacting 1,4-dichlorobenzene with chlorodimethylsilane in the presence of sodium metal in a solvent like xylene at elevated temperatures (100-110°C). The reaction typically yields a high purity product after distillation .

- Alternative Synthetic Routes: Other methods may involve different organosilicon precursors or catalytic systems that facilitate the formation of the desired compound through various coupling reactions .

1,4-Bis(dimethylchlorosilyl)benzene finds applications across several domains:

- Polymer Science: It serves as a precursor for synthesizing siloxane-based polymers with enhanced thermal and oxidative stability.

- Materials Engineering: The compound is utilized in creating advanced materials that require specific mechanical properties and thermal resistance.

- Chemical Intermediates: It acts as an intermediate in the synthesis of more complex organosilicon compounds used in various industrial applications .

Studies on the interactions of 1,4-bis(dimethylchlorosilyl)benzene with other compounds have shown that it can form stable siloxane networks when reacted with alcohols or amines. These interactions are crucial for developing new materials with tailored properties. The ability to modify the benzene ring through substitution reactions also allows for diverse functionalization possibilities .

Several compounds share structural similarities with 1,4-bis(dimethylchlorosilyl)benzene. Below is a comparison highlighting its uniqueness:

| Compound | Structure Description | Unique Features |

|---|---|---|

| 1,4-Bis(chlorodimethylsilyl)benzene | Contains chlorodimethylsilyl groups | More reactive due to chlorine atoms |

| 1,4-Bis(trimethylsilyl)benzene | Contains trimethylsilyl groups | Higher steric hindrance affecting reactivity |

| 1,4-Dimethylsilylbenzene | Contains one dimethylsilyl group | Simpler structure; less versatile |

| 1,4-Bis(phenyl)silane | Contains phenyl groups instead of chlorosilyl groups | Different electronic properties due to aromaticity |

The uniqueness of 1,4-bis(dimethylchlorosilyl)benzene lies in its combination of silicon functionality and aromatic stability, making it particularly useful for applications requiring both thermal stability and chemical reactivity .

The classical synthesis of 1,4-bis(dimethylchlorosilyl)benzene primarily relies on the Grignard reaction methodology, which has been extensively documented in organometallic chemistry literature [5] [16]. The fundamental approach involves the preparation of a di-Grignard reagent from 1,4-dibromobenzene or 1,4-dichlorobenzene, followed by reaction with dimethylchlorosilane to establish the silicon-carbon bonds [2] [5].

The established procedure begins with the formation of the Grignard reagent by combining 1,4-dibromobenzene with metallic magnesium in anhydrous tetrahydrofuran [5]. The reaction requires careful control of temperature, typically maintained between 50 to 60 degrees Celsius during the addition phase [5]. A representative synthesis involves charging a reaction vessel with 48.6 grams of metallic magnesium, 600 milliliters of tetrahydrofuran, and a catalytic amount of iodine [5]. The 1,4-dibromobenzene solution is added dropwise over three hours, followed by reflux conditions for five hours to ensure complete formation of the di-Grignard intermediate [5].

The subsequent silylation step requires the careful addition of dimethylchlorosilane to the prepared Grignard reagent under water-cooled conditions [5]. This exothermic reaction proceeds through nucleophilic attack of the organomagnesium species on the silicon center, displacing chloride and forming the desired silicon-carbon bonds [30] [32]. The reaction mixture is maintained under reflux for three hours to achieve complete conversion [5].

| Reaction Parameter | Classical Grignard Method |

|---|---|

| Starting Material | 1,4-dibromobenzene |

| Solvent System | Tetrahydrofuran |

| Temperature Range | 50-60°C (addition), reflux |

| Reaction Time | 8 hours total |

| Typical Yield | 70-80% |

Product isolation involves aqueous workup followed by distillation, with the target compound typically collected at 73-75 degrees Celsius under reduced pressure of 6 millimeters of mercury [5]. This classical methodology has demonstrated reproducible yields of approximately 140 grams from 235.9 grams of starting dibromobenzene, representing efficient conversion rates [5].

Alternative classical routes have employed sodium metal reduction systems, where 1,4-dichlorobenzene undergoes metal-halogen exchange in the presence of dimethylchlorosilane [8]. These sodium-mediated procedures require elevated temperatures of 100-110 degrees Celsius and extended reaction times but offer advantages in terms of reagent cost and availability [8].

Single-Step Process Developments

Recent developments in single-step synthesis methodologies have focused on streamlining the traditional multi-stage Grignard approach into more efficient one-pot procedures [9]. The Korean patent literature describes a particularly significant advancement involving the use of co-solvent systems that combine diethyl ether with organic solvents to enable direct conversion of dihalogenated benzene derivatives [9].

This single-step methodology eliminates the need for isolated Grignard reagent preparation by conducting the metal insertion and silylation reactions simultaneously [9]. The process involves combining 1,4-dibromobenzene with magnesium metal in a co-solvent mixture, followed by immediate addition of the organosilicon compound without intermediate isolation steps [9]. This approach significantly reduces processing time and eliminates the handling of sensitive organometallic intermediates [9].

The co-solvent system optimization has demonstrated that ether-toluene combinations provide superior results compared to traditional single-solvent approaches [5]. Studies indicate that reaction yields of 86.6 to 89.5 percent can be achieved using diethyl ether and toluene mixtures with appropriate magnesium activation [5]. The single-step protocol requires careful attention to stoichiometry, with optimal results obtained using slight excesses of both magnesium metal and silylating agent [9].

Process integration studies have shown that the single-step methodology reduces overall synthesis time from traditional eight-hour procedures to approximately four hours while maintaining comparable product quality [9]. The elimination of intermediate isolation steps also reduces solvent consumption and waste generation, making this approach more suitable for industrial implementation [9].

Temperature control remains critical in single-step processes, with optimal conditions requiring gradual heating to 100-110 degrees Celsius followed by maintenance at this temperature for two to three hours [8]. The reaction progress can be monitored through gas evolution patterns and temperature profiles, providing real-time process feedback [8].

Modern Synthesis Techniques

Contemporary synthesis methodologies for 1,4-bis(dimethylchlorosilyl)benzene have incorporated advanced catalytic systems and alternative activation strategies that move beyond traditional Grignard chemistry [22] [36]. Metal-catalyzed silylation reactions represent a significant advancement, offering improved selectivity and milder reaction conditions compared to classical approaches [33] [36].

Rhodium-catalyzed silylation techniques have emerged as particularly promising alternatives, utilizing rhodium complexes such as rhodium chloride carbonyl trimethylphosphine to mediate carbon-hydrogen bond activation and subsequent silylation [36]. These catalytic systems operate under photochemical activation, requiring irradiation periods of approximately 16.5 hours to achieve acceptable conversion rates [36]. While yields remain modest compared to traditional methods, the mild reaction conditions and functional group tolerance make these approaches attractive for specialized applications [36].

Platinum-catalyzed methodologies represent another significant development, with platinum dibenzylideneacetone complexes demonstrating effectiveness in aromatic silylation reactions [36]. These systems utilize o-bis(dimethylsilyl)benzene as both silylating agent and hydrogen acceptor, enabling direct aromatic carbon-hydrogen bond silylation without pre-functionalization [36]. The mechanistic pathway involves bis(silyl)platinum intermediates that undergo oxidative addition with aromatic substrates, followed by reductive elimination to yield the silylated products [36].

Nickel-based catalytic systems have shown promise for double silylation reactions, particularly with specially designed ligand systems [6]. These approaches utilize nickel tetrakis(triethylphosphine) complexes to mediate the formation of multiple silicon-carbon bonds in single reactions [6]. The selectivity and efficiency of these transformations depend heavily on ligand design and reaction conditions [6].

| Catalytic System | Metal Center | Typical Conditions | Yield Range |

|---|---|---|---|

| Rhodium-Phosphine | Rh(I) | Photochemical, 16.5h | 15-25% |

| Platinum-DBA | Pt(0) | Thermal, 120°C | 40-60% |

| Nickel-Phosphine | Ni(0) | Reflux, 8h | 35-50% |

The development of heterogeneous catalytic systems has provided additional advantages in terms of catalyst recovery and reuse [22]. Copper-based heterogeneous catalysts immobilized on various supports have demonstrated effectiveness in click chemistry applications involving organosilicon compounds, though direct application to 1,4-bis(dimethylchlorosilyl)benzene synthesis requires further development [22].

Optimization Strategies for Industrial-Scale Production

Industrial-scale production of 1,4-bis(dimethylchlorosilyl)benzene requires comprehensive optimization addressing reaction kinetics, heat management, and product purification [40] [41]. Process optimization studies have identified several critical parameters that significantly impact both yield and production efficiency [40].

Reactor design considerations play a crucial role in industrial synthesis, with tower reactor configurations demonstrating superior performance for large-scale operations [40]. These reactor systems provide excellent heat and mass transfer characteristics while enabling continuous operation modes [40]. The tower reactor design facilitates efficient removal of reaction byproducts and enables precise temperature control throughout the reaction zone [40].

Heat management optimization involves detailed analysis of reaction thermodynamics and development of appropriate cooling strategies [41]. The highly exothermic nature of the silylation reaction requires careful temperature control to prevent runaway conditions while maintaining adequate reaction rates [41]. Industrial systems typically employ external cooling loops with precise temperature monitoring at multiple reactor positions [40].

Solvent recovery and recycling systems represent critical components of industrial processes, with closed-circuit circulation minimizing waste generation and reducing operating costs [40]. Advanced distillation systems enable recovery of tetrahydrofuran and other organic solvents with purities exceeding 99 percent, making recycling economically viable [40]. The implementation of efficient separation techniques reduces environmental impact while improving overall process economics [40].

Statistical process optimization methodologies, including design of experiments approaches, have been applied to identify optimal operating conditions [41]. These studies typically examine temperature, residence time, reactant stoichiometry, and catalyst loading as primary variables [41]. Response surface methodology enables visualization of process interactions and identification of optimal operating windows [41].

Quality control optimization focuses on real-time monitoring of product specifications and rapid adjustment of process parameters [40]. Advanced analytical techniques enable continuous monitoring of reaction progress and immediate detection of off-specification conditions [40]. Process control systems utilize feedback loops to maintain optimal conditions and minimize batch-to-batch variation [40].

Green Chemistry Approaches to Synthesis

Environmental sustainability considerations have driven the development of greener synthetic methodologies for 1,4-bis(dimethylchlorosilyl)benzene production [22] [27]. These approaches focus on reducing solvent consumption, eliminating toxic reagents, and improving atom economy throughout the synthesis process [22].

Solvent-free synthesis methodologies represent a significant advancement in green chemistry applications [22]. Recent developments have demonstrated that certain silylation reactions can proceed effectively without traditional organic solvents, utilizing solid-phase reaction conditions or alternative reaction media [22]. These approaches eliminate solvent waste streams and reduce the environmental footprint of the synthesis process [22].

Alternative reagent systems have been developed to replace traditional organometallic reagents with less hazardous alternatives [27]. Silicon-copper alloy systems enable direct synthesis of organosilicon compounds through reaction with organic halides, eliminating the need for separate preparation of organometallic intermediates [27]. This direct process approach significantly reduces waste generation and improves overall atom economy [27].

Recyclable catalyst systems provide another important avenue for green chemistry implementation [22]. Heterogeneous copper catalysts immobilized on recoverable supports enable multiple reaction cycles without significant activity loss [22]. These systems reduce catalyst consumption and eliminate the need for catalyst removal steps in product purification [22].

Aqueous reaction systems have been explored as alternatives to organic solvent-based processes, though their application to 1,4-bis(dimethylchlorosilyl)benzene synthesis remains limited due to hydrolysis concerns [17]. Alternative approaches utilizing ionic liquids or deep eutectic solvents may provide pathways for reducing environmental impact while maintaining reaction efficiency [22].

Energy efficiency improvements focus on reducing reaction temperatures and times through enhanced catalyst systems and process intensification [22]. Lower temperature processes reduce energy consumption and enable the use of renewable energy sources for industrial production [22]. Process intensification through microreactor technology offers additional opportunities for energy reduction and improved sustainability [22].

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,4-bis(dimethylchlorosilyl)benzene and related organosilicon compounds [18] [20]. These techniques utilize electromagnetic radiation to provide rapid and uniform heating, significantly reducing reaction times compared to conventional thermal methods [18].

Microwave-enhanced Grignard reactions demonstrate remarkable efficiency improvements, with reaction times reduced from hours to minutes while maintaining or improving product yields [18]. The uniform heating provided by microwave irradiation eliminates hot spots and enables precise temperature control throughout the reaction vessel [18]. Power settings of 200-300 watts with temperatures of 130-150 degrees Celsius have proven optimal for aromatic silylation reactions [18].

The mechanistic advantages of microwave heating include enhanced molecular motion and improved mass transfer rates [21]. These effects are particularly pronounced in heterogeneous reaction systems where traditional heating methods may result in uneven temperature distribution [21]. Microwave irradiation provides direct heating of polar molecules and ionic species, leading to more efficient energy transfer and faster reaction kinetics [21].

Flow chemistry applications represent a complementary technology that enables continuous production of organosilicon compounds with excellent process control [20]. Flow reactor systems provide precise residence time control and enable rapid heat and mass transfer through enhanced surface-to-volume ratios [20]. These systems are particularly well-suited for highly exothermic reactions like silylation processes [20].

| Technology | Reaction Time | Temperature | Power Requirement | Yield Impact |

|---|---|---|---|---|

| Conventional | 4-8 hours | 100-110°C | Standard heating | Baseline |

| Microwave | 10-30 minutes | 130-150°C | 200-300W | +5-15% |

| Flow Chemistry | Continuous | 120-140°C | Pump + heating | +10-20% |

The integration of microwave and flow technologies offers synergistic advantages for industrial implementation [21]. Microwave-assisted flow reactors enable continuous processing with rapid heating and excellent temperature control [21]. These hybrid systems provide scalability advantages while maintaining the benefits of both individual technologies [21].

Process monitoring in microwave-assisted synthesis utilizes real-time temperature and pressure measurements to ensure optimal reaction conditions [18]. Advanced control systems enable automatic adjustment of power settings based on reaction progress, preventing overheating and ensuring consistent product quality [18]. Flow chemistry systems incorporate online analytical techniques for continuous product monitoring and quality assurance [20].

Computational Modeling Approaches

Computational modeling of 1,4-bis(dimethylchlorosilyl)benzene has employed multiple theoretical approaches to understand its molecular architecture and electronic properties. Density Functional Theory (DFT) has emerged as the primary computational method for investigating this organosilicon compound, providing reliable predictions of geometric parameters, electronic structure, and bonding characteristics [1] [2].

The most frequently employed DFT functionals include B3LYP and CAM-B3LYP with basis sets ranging from 6-311G(d,p) to cc-pVTZ. These hybrid functionals have demonstrated superior performance in accurately predicting Si-C bond lengths, which typically measure 1.89 Å in aromatic silicon-carbon systems [3] [2]. The B3LYP functional has shown particular effectiveness in reproducing experimental bond angles and molecular geometries, while CAM-B3LYP provides enhanced accuracy for excited state calculations and optical properties [1].

Higher-level ab initio methods, including MP2 and CCSD(T) calculations, have been employed for benchmark studies and correlation energy corrections. The MP2/cc-pVDZ level of theory has proven essential for accurate treatment of electron correlation effects in heavy atom systems, particularly important for silicon-containing compounds where dispersion interactions and electron correlation play significant roles [4] [3].

Particle-swarm optimization (PSO) techniques combined with DFT calculations have been utilized to identify the most stable conformations and investigate potential energy surfaces. These approaches have revealed that 1,4-bis(dimethylchlorosilyl)benzene maintains planarity in its aromatic core while exhibiting conformational flexibility in the dimethylchlorosilyl substituents [5].

Density Functional Theory (DFT) Investigations

DFT investigations of 1,4-bis(dimethylchlorosilyl)benzene have revealed critical insights into its electronic structure and stability. The compound exhibits a HOMO-LUMO gap of approximately 5.0 eV, intermediate between benzene (6.2 eV) and hexasilabenzene (2.8 eV), reflecting the partial silicon substitution effect [1] [2].

Geometric optimization using B3LYP/6-311G(d,p) calculations demonstrates that the benzene ring maintains its planar geometry with minimal distortion upon silicon substitution. The Si-C bond lengths in the aromatic system measure 1.89 Å, significantly longer than typical C-C aromatic bonds (1.39 Å) but consistent with the larger atomic radius of silicon [3] [2].

The B3PW91/TZVP functional has shown excellent correlation with experimental UV-Vis absorption data, predicting red-shifted absorption maxima compared to carbon analogs. Time-dependent DFT (TD-DFT) calculations using this functional accurately reproduce the optical properties of silicon-substituted aromatic systems [1].

Natural Bond Orbital (NBO) analysis within the DFT framework reveals that silicon centers adopt sp2 hybridization with approximately 66% p-character, indicating significant deviation from ideal tetrahedral geometry. This hybridization pattern contributes to the planar structure maintenance and partial aromatic character retention [6] [3].

Dispersion-corrected DFT methods have proven particularly valuable for investigating intermolecular interactions and solid-state packing arrangements. The inclusion of dispersion corrections through methods such as DFT-D3 or wB97X-D functionals provides more accurate predictions of crystal structures and intermolecular binding energies [7].

Quantum Chemical Analysis of Si-C Bond Properties

Quantum chemical analysis has provided detailed insights into the unique bonding characteristics of Si-C interactions in 1,4-bis(dimethylchlorosilyl)benzene. The Si-C bonds exhibit significant polarization with silicon carrying a partial positive charge (+0.45 e) and carbon bearing a corresponding negative charge (-0.35 e), reflecting the electronegativity difference between silicon (1.90) and carbon (2.55) [8] [9].

Wiberg bond indices for Si-C bonds in aromatic systems typically measure 0.85, indicating reduced covalent character compared to C-C bonds (1.35) but substantial bonding interaction. This intermediate bond order reflects the balance between σ-bonding strength and reduced π-overlap efficiency due to orbital size mismatch [6] [3].

The bond dissociation energy of aromatic Si-C bonds has been calculated at approximately 85 kcal/mol, lower than C-C aromatic bonds (120 kcal/mol) but higher than aliphatic Si-C bonds (70 kcal/mol). This enhanced stability in aromatic systems results from partial π-conjugation and resonance stabilization [10] [11].

Electron density topology analysis using Atoms in Molecules (AIM) theory reveals that Si-C bonds exhibit characteristics intermediate between purely covalent and ionic bonding. The bond critical point electron density measures approximately 0.15 e/ų, with a Laplacian value indicating shared-shell interactions but with significant charge transfer character [10].

Molecular electrostatic potential (MEP) calculations demonstrate that silicon centers act as electrophilic sites, while the aromatic carbon atoms retain nucleophilic character. This charge distribution pattern influences the compound's reactivity and intermolecular interactions [12].

Theoretical Comparison with Silicon-Substituted Benzene Analogs

Comparative theoretical studies reveal systematic trends in stability and electronic properties across the silicon-substituted benzene series. 1,4-Disilabenzene exhibits intermediate stability (-15.2 kcal/mol relative to benzene) compared to monosilabenzene (-8.5 kcal/mol) and trisilabenzene (-18.7 kcal/mol), indicating that silicon substitution generally destabilizes the aromatic system [2] [3].

The HOMO-LUMO gap decreases systematically with increasing silicon content: benzene (6.22 eV) > 1-silabenzene (5.85 eV) > 1,4-disilabenzene (5.28 eV) > 1,3,5-trisilabenzene (4.92 eV) > hexasilabenzene (2.84 eV). This trend reflects the progressive reduction in aromatic character and the introduction of lower-energy silicon-based orbitals [1] [2].

Aromaticity assessment using Nucleus-Independent Chemical Shift (NICS) calculations shows that 1,4-disilabenzene retains moderate aromatic character (-6.0 ppm) compared to benzene (-10.0 ppm), while hexasilabenzene exhibits non-aromatic behavior (0.0 ppm). The para-substitution pattern in 1,4-disilabenzene preserves more aromatic character than meta-substitution patterns [3].

Geometric comparisons reveal that silicon-substituted benzenes maintain planarity up to tetrasilabenzene, with hexasilabenzene adopting a puckered C2h geometry due to second-order Jahn-Teller effects. The Si-C bond lengths remain relatively constant (1.89 Å) across different substitution patterns, indicating localized bonding interactions [4] [3].

Energy decomposition analysis shows that silicon substitution reduces resonance stabilization energy from 36 kcal/mol in benzene to approximately 20 kcal/mol in 1,4-disilabenzene. This reduction results from decreased π-orbital overlap efficiency and increased localization of electron density on silicon centers [2].

Electronic Structure and Bonding Theory

The electronic structure of 1,4-bis(dimethylchlorosilyl)benzene reveals a complex interplay between σ and π bonding systems. Molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) consists primarily of π-type orbitals localized on the carbon atoms, while silicon centers contribute mainly through σ-type interactions [3] [2].

The bonding can be described as a hybrid between classical aromatic bonding and localized covalent interactions. Si-C bonds exhibit 75% covalent character and 25% ionic character, intermediate between purely covalent C-C bonds (95% covalent) and highly ionic Si-F bonds (40% covalent) [10] [8].

Hyperconjugation plays a significant role in stabilizing the electronic structure, with substantial Si-C → C-C negative hyperconjugation contributing to the overall stability. This effect partially compensates for the reduced π-bonding efficiency in silicon-substituted systems [8].

The natural population analysis reveals that silicon atoms adopt sp2 hybridization with 33.6% s-character and 66.4% p-character, deviating from ideal tetrahedral geometry. This hybridization pattern enables partial participation in the aromatic π-system while maintaining the planar molecular geometry [6] [3].

Frontier molecular orbital (FMO) analysis demonstrates that the LUMO energy decreases with silicon substitution, enhancing the compound's electron-accepting capability. This electronic property influences the compound's reactivity toward nucleophiles and its potential applications in materials science [12].

d-Orbital participation in bonding remains minimal (< 5%) despite silicon's access to 3d orbitals, with bonding primarily occurring through s and p orbitals. This finding contrasts with traditional hypervalent bonding models and supports the molecular orbital description of silicon bonding [3] [9].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive